REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[CH:9]/[C:10](=[O:18])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])=[CH:4][C:3]=1[O:19][CH3:20].[H][H]>C(O)C.[C].[Pd]>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10](=[O:18])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])=[CH:4][C:3]=1[O:19][CH3:20] |f:3.4|
|
Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
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OC1=C(C=C(C=C1)\C=C\C(CCCCCCC)=O)OC
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
palladium carbon
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Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
After filtering the insoluble matter
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to obtain 9.8 g of crude product
|
Type
|
CUSTOM
|
Details
|
This crude product was purified by column chromatography (SiO2/CHCl3)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)CCC(CCCCCCC)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |